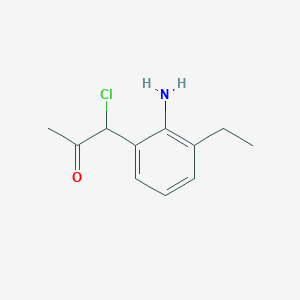
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, an ethyl group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the reaction of 2-amino-3-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Amino-3-methylphenyl)-1-chloropropan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-Amino-3-ethylphenyl)-1-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
1-(2-Amino-3-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a chloropropanone moiety, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
1-(2-amino-3-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |
InChI-Schlüssel |
GWEZEJCCSBHRDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















